
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine is a compound characterized by the presence of a cyclopropane ring substituted with a phenyl group and a trifluoromethyl group
Métodos De Preparación
The synthesis of 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the cyclopropanation of styrene derivatives with trifluoromethyl diazomethane under specific reaction conditions. Another approach includes the use of trifluoromethylated cyclopropane intermediates, which are then subjected to amination reactions to introduce the amine group.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropane derivatives with different functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine can be compared with other similar compounds such as:
1-Phenyl-2-(trifluoromethyl)cyclopropane: Lacks the amine group, resulting in different chemical reactivity and applications.
2-(2-(trifluoromethyl)phenyl)cyclopropan-1-amine: Similar structure but with different substitution patterns, leading to variations in biological activity.
1-{4-[(trifluoromethyl)sulfanyl]phenyl}cyclopropan-1-amine:
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the cyclopropane ring, which together contribute to its distinctive chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7/h1-5,8H,6,14H2 |
Clave InChI |
USPGKTGJJLXTRZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(C2=CC=CC=C2)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


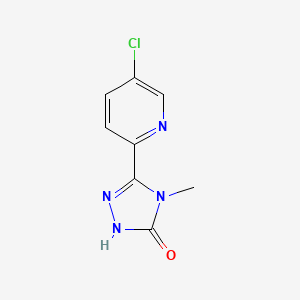
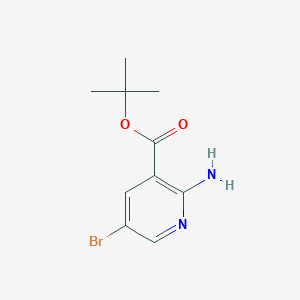

![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)



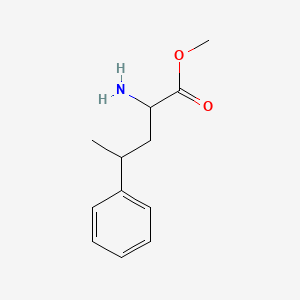
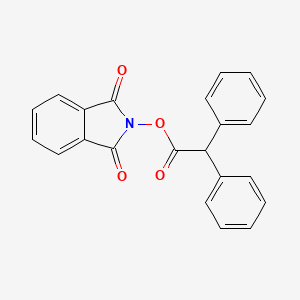
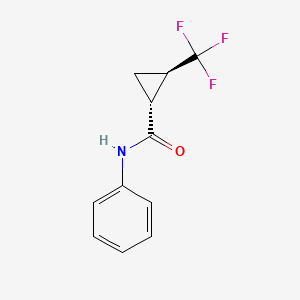

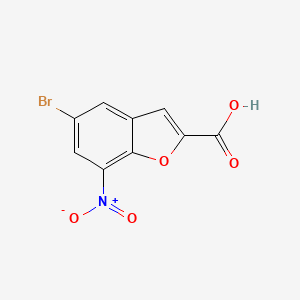
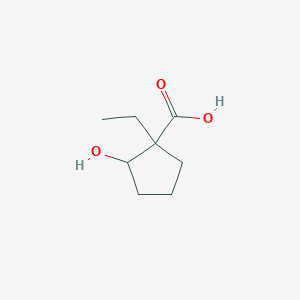
![[1-(1,1-Difluoroethyl)cyclobutyl]methanol](/img/structure/B13570357.png)
